molecular formula C22H24N2O2S B4927371 N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide

Numéro de catalogue B4927371
Poids moléculaire: 380.5 g/mol
Clé InChI: UUPTYCSCCCOJRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide, also known as LMTX, is a small molecule drug that has been of interest to researchers due to its potential therapeutic effects in various neurodegenerative diseases.

Mécanisme D'action

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide acts by binding to the microtubule-binding region of tau protein and inhibiting its aggregation and phosphorylation. This leads to the stabilization of microtubules and the prevention of neurofibrillary tangle formation, which is a key pathological feature of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the reduction of tau protein aggregation, the improvement of cognitive function, and the reduction of neuroinflammation. It has also been shown to have a good safety profile and is well-tolerated in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide is its ability to inhibit tau protein aggregation, which makes it a promising therapeutic candidate for neurodegenerative diseases. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the potential side effects and long-term safety of this compound.

Orientations Futures

There are several future directions for N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide research, including the development of more effective formulations and delivery methods, the investigation of its potential therapeutic effects in other neurodegenerative diseases, and the exploration of its combination with other drugs for synergistic effects. Additionally, further studies are needed to understand the optimal dosing and treatment duration for this compound.

Méthodes De Synthèse

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide is synthesized through a multi-step process that involves the condensation of 4-methoxybenzoyl chloride with 2-aminothiazole, followed by the reaction of the resulting intermediate with 2,5-dimethylphenylacetic acid and propyl bromide. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide has been extensively studied for its potential therapeutic effects in various neurodegenerative diseases, including Alzheimer's disease, frontotemporal dementia, and progressive supranuclear palsy. It has been shown to inhibit the aggregation of tau protein, which is a hallmark of these diseases. This compound has also been investigated for its potential to improve cognitive function and reduce neuroinflammation.

Propriétés

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-5-6-19-20(18-13-14(2)7-8-15(18)3)23-22(27-19)24-21(25)16-9-11-17(26-4)12-10-16/h7-13H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPTYCSCCCOJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.